6-tert-butyl-3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
Description
6-tert-butyl-3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide with a unique substitution pattern. The molecule features a benzothiophene core substituted at position 6 with a tert-butyl group and at position 3 with a chlorine atom. The carboxamide group at position 2 is further functionalized with a furan-2-ylmethyl substituent.
Properties
IUPAC Name |
6-tert-butyl-3-chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-18(2,3)11-6-7-13-14(9-11)23-16(15(13)19)17(21)20-10-12-5-4-8-22-12/h4-9H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUYZUWGFDSGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogous molecules, including benzothiophene carboxamides, tetrazole derivatives, and other heterocyclic scaffolds. Below is a detailed analysis:
Structural Analogues in Antimicrobial Studies
Compound 6a (3-chloro-N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1-benzothiophene-2-carboxamide) :
- Substituents : Lacks the tert-butyl and furan groups but includes a pyrazolylphenyl moiety.
- Activity : Demonstrated moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) .
- Key Difference : The absence of the furan-2-ylmethyl group may reduce cell-membrane penetration compared to the target compound.
Compound 6 (N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative) :
- Substituents : Shares the furan-2-ylmethyl group but replaces the benzothiophene core with a tetrazole ring.
- Activity : Exhibited potent antimicrobial activity (MIC = 4 µg/mL against clinical S. epidermidis strains) and low cytotoxicity (IC₅₀ > 64 µg/mL in human cancer cells) .
- Key Difference : The tetrazole scaffold enhances metabolic stability but may reduce lipophilicity compared to benzothiophene derivatives.
Role of Substituents
- This group is absent in most compared compounds, making the target molecule unique in pharmacokinetic behavior.
- Chlorine Atom :
- Furan-2-ylmethyl Group :
Pharmacological and Physicochemical Data Comparison
<sup>*</sup>LogP values estimated via computational modeling (ChemAxon).
Mechanistic Insights and Pharmacophore Modeling
A pharmacophore model derived from lead benzothiophene and tetrazole compounds highlights three critical features:
Aromatic/hydrophobic core (benzothiophene or tetrazole).
Electron-withdrawing group (e.g., Cl at C3).
Hydrogen-bond acceptor (furan oxygen or tetrazole nitrogen).
However, its higher LogP compared to tetrazole derivatives may influence tissue distribution and toxicity profiles .
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